molecular formula C21H21N3O3 B2601346 4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide CAS No. 1203148-69-9

4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide

Cat. No.: B2601346
CAS No.: 1203148-69-9
M. Wt: 363.417
InChI Key: CPHQAPLDQMWRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a carboxamide bridge to a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often used in drug design to mimic ester or amide functionalities .

Properties

IUPAC Name

4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-20(21(11-13-26-14-12-21)17-9-5-2-6-10-17)22-15-18-23-19(24-27-18)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQAPLDQMWRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds containing the 3-phenyl-1,2,4-oxadiazole scaffold as inhibitors of the main protease (Mpro_{pro}) of SARS-CoV-2, the virus responsible for COVID-19.

  • Mechanism of Action : The inhibition of Mpro_{pro} is crucial as it plays a vital role in viral replication. Compounds derived from this scaffold have shown promising results in structure-activity relationship (SAR) studies, leading to the identification of potent inhibitors with IC50_{50} values in the low micromolar range .
  • Case Study : A specific compound from this series demonstrated an IC50_{50} value of 5.27 ± 0.26 μM against Mpro_{pro}, indicating significant antiviral potential . This positions such compounds as candidates for further development into antiviral therapeutics.

Medicinal Chemistry

The oxadiazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory and anticancer activities.

  • Anti-inflammatory Properties : Compounds similar to 4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide have shown efficacy in reducing inflammation in various models, potentially through the modulation of inflammatory pathways .

Structure Optimization and Drug Design

The structural complexity of oxadiazole derivatives allows for extensive modifications that can enhance their biological activity.

  • Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict how these compounds interact with their biological targets. This approach aids in optimizing lead compounds for improved efficacy and reduced toxicity .

Data Table: Summary of Biological Activities

Compound NameTargetIC50_{50} (μM)Activity Type
Compound 16dMpro_{pro}5.27 ± 0.26Antiviral
Hit-01Mpro_{pro}46Antiviral
Various OxadiazolesInflammatory Pathways< 10Anti-inflammatory

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share the 3-phenyl-1,2,4-oxadiazole core and/or carboxamide linkage, enabling comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound 1,2,4-Oxadiazole + Oxane 4-Phenyloxane, carboxamide linkage Undisclosed (structural similarity suggests proteasome or opioid receptor modulation) Likely involves oxadiazole ring closure and amide coupling
Proxazole 1,2,4-Oxadiazole N,N-Diethyl-ethylamine, phenylpropyl Gastrointestinal disorders Traditional heterocyclic synthesis
Butalamine 1,2,4-Oxadiazole Dibutyl-ethylenediamine Vasodilation Amidation and cyclization
Naldemedine Tosylate 1,2,4-Oxadiazole + Morphinan 3-Phenyloxadiazole, morphinan core Opioid antagonist (FDA-approved for opioid-induced constipation) Multi-step coupling and salt formation
Compound 14 () 1,2,4-Oxadiazole + Urea Isopropyl, 4-methylbenzyl Proteasome inhibition (IC₅₀ = 0.8 µM) Microwave-assisted urea coupling
ST-1426 (276) () 1,2,4-Oxadiazole + Acrylamide 4-Aminophenyl, acrylamide S1P1 receptor covalent labeling Boc-protection, oxadiazole ring closure, acrylation

Key Differences and Implications

  • Lipophilicity and Bioavailability : The oxane ring in the target compound likely increases lipophilicity compared to Proxazole (alkylamine chain) and Butalamine (diamine chain). This could enhance blood-brain barrier penetration relative to naldemedine, which has a polar morphinan core .
  • Proteasome Inhibition : Compound 14 achieves sub-micromolar proteasome inhibition via urea linkage, whereas the target compound’s carboxamide may confer distinct binding kinetics .

Biological Activity

4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide, a compound featuring a 1,2,4-oxadiazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C17H16N2O3C_{17}H_{16}N_{2}O_{3}. Its structure includes a phenyl group, an oxadiazole ring, and a carboxamide functional group which are crucial for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains and fungi .
  • Antioxidant Properties : The presence of the oxadiazole ring has been linked to antioxidant activity, which is beneficial in reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases related to oxidative damage .
  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in metabolic pathways. For example, inhibition of dihydroorotate dehydrogenase (DHODH) has been observed in related compounds, indicating potential applications in immunosuppressive therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Premsai et al. (2010) focused on the synthesis and antibacterial activity of oxadiazole derivatives. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Compound C8Pseudomonas aeruginosa

Case Study 2: Antioxidant Activity

In another investigation focusing on antioxidant properties, oxadiazole derivatives were evaluated using DPPH radical scavenging assays. The compounds demonstrated varying degrees of radical scavenging activity, with some achieving over 70% inhibition at concentrations as low as 50 µM .

Compound% Inhibition at 50 µM
Compound A75
Compound B65
Compound C80

The biological activities of 4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound likely interacts with specific enzymes through hydrogen bonding and hydrophobic interactions due to its structural features.
  • Radical Scavenging : The oxadiazole ring's electron-withdrawing nature may facilitate the donation of electrons to free radicals, thus neutralizing them.
  • Cell Membrane Penetration : The lipophilic nature of the phenyl groups enhances membrane permeability, allowing for better bioavailability and interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxane-4-carboxamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves cyclocondensation of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC). Key steps include:

  • Oxadiazole ring formation : Reacting a nitrile with hydroxylamine hydrochloride to form amidoxime, followed by cyclization with a carbonyl compound .
  • Carboxamide linkage : Coupling the oxadiazole intermediate with oxane-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign peaks for the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and oxane moiety (δ 4.2–4.5 ppm for methylene groups) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and assess purity .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the oxane ring .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungal strains (agar diffusion) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its target-binding mechanisms?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 or PARP-1). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic contacts with phenyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Systematic substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or oxadiazole (e.g., methyl substitution) moieties .
  • Meta-analysis : Compare data across assays (e.g., IC₅₀ vs. Ki values) to identify assay-specific biases .
  • Orthogonal validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Methodology :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Pharmacokinetics : Conduct in vivo studies (rodents) with LC-MS/MS plasma analysis to measure Cmax and t₁/₂ .

Data Contradiction and Validation

Q. How to interpret conflicting results in enzyme inhibition vs. cellular activity assays?

  • Methodology :

  • Assay conditions : Check for differences in pH, ionic strength, or reducing agents (e.g., DTT) that may alter compound stability .
  • Off-target effects : Use CRISPR knockdown or siRNA silencing to confirm target specificity .
  • Metabolite profiling : Identify active metabolites via HPLC-MS in cell lysates .

Comparative Analysis

Q. How does this compound compare to structurally similar oxadiazole-carboxamide analogs?

  • Methodology :

  • Structural analogs : Compare with N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (lacks oxane ring) to assess the role of conformational rigidity .
  • Bioactivity profiles : Use PCA (principal component analysis) to cluster compounds based on IC₅₀ values across multiple assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.